![molecular formula C10H7Cl2N B010657 2,4-Dichloro-6-methylquinoline CAS No. 102878-18-2](/img/structure/B10657.png)
2,4-Dichloro-6-methylquinoline
Overview
Description
2,4-Dichloro-6-methylquinoline is a chemical compound with the molecular formula C10H7Cl2N . It falls within the class of quinoline derivatives and exhibits interesting properties due to its halogen substitution pattern. The compound is a solid at room temperature and is typically stored under inert atmospheric conditions at temperatures between 2°C and 8°C .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methylquinoline involves the chlorination of the parent quinoline molecule. Specific synthetic routes may vary, but the introduction of chlorine atoms at the 2nd and 4th positions of the quinoline ring is crucial. Researchers have explored various methods to achieve this substitution pattern, including electrophilic aromatic substitution reactions. Detailed studies on the synthetic pathways are available in the literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a quinoline core with two chlorine atoms (Cl) and a methyl group (CH3) attached. The 3D structure reveals the spatial arrangement of these substituents around the quinoline ring. Researchers have characterized this structure using techniques such as IR spectroscopy .
Chemical Reactions Analysis
2,4-Dichloro-6-methylquinoline can participate in various chemical reactions due to its functional groups. These reactions include nucleophilic substitutions, Friedel-Crafts acylation, and oxidative processes. Researchers have investigated its reactivity and compatibility with other compounds, providing valuable insights into its potential applications .
Physical And Chemical Properties Analysis
- Safety Information : The compound is classified as a Warning substance. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Proper precautions should be taken during handling and storage .
Scientific Research Applications
Cancer Research: Cytotoxic and Apoptotic Activity
“2,4-Dichloro-6-methylquinoline” has been studied for its cytotoxic and apoptotic activity on human oral squamous carcinoma (KB) cell line .
Synthesis: This derivative of quinoline was synthesized from the mixture of p-toluidine and malonic acid. The synthesis has been achieved in a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride .
Crystal Structure: Crystallographic data reveals that the crystals belong to the triclinic crystal system with space group P-1. The unit cell dimensions are a = 7.14(1) Å, b = 11.53(1) Å, c = 11.97(1) Å and α = 90.18° (10), β = 106.31° (10), γ = 91.07° (10) .
Anti-Cancer Activity: The in vitro anti-cancer assay indicated that the compound has cytotoxic and apoptotic activity on human oral squamous carcinoma (KB) cell line . This
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-6-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYIJJUSFYXLNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373044 | |
Record name | 2,4-Dichloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylquinoline | |
CAS RN |
102878-18-2 | |
Record name | 2,4-Dichloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dichloro-6-methylquinoline in chemical synthesis?
A1: 2,4-Dichloro-6-methylquinoline serves as a valuable building block in organic synthesis. Its reactivity stems from the presence of two chlorine atoms, which can be selectively replaced by various nucleophiles. This allows for the creation of diversely substituted quinoline derivatives. For example, researchers have successfully utilized 2,4-Dichloro-6-methylquinoline to synthesize a range of compounds, including benzoquinolinones, pyridylquinolinones, and pyrazolylquinolinones []. These compounds hold potential as pharmaceutical agents or valuable intermediates in drug discovery.
Q2: How does 2,4-Dichloro-6-methylquinoline exhibit cytotoxic activity?
A2: Research suggests that 2,4-Dichloro-6-methylquinoline demonstrates cytotoxic activity against human oral carcinoma cell lines []. While the exact mechanism of action remains to be fully elucidated, this finding highlights the compound's potential as a starting point for developing novel anticancer agents. Further investigations into its structure-activity relationships and in vivo efficacy are crucial to explore its therapeutic potential in cancer treatment.
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